molecular formula C13H17N3O3 B1323233 tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate CAS No. 368426-88-4

tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate

Cat. No.: B1323233
CAS No.: 368426-88-4
M. Wt: 263.29 g/mol
InChI Key: ZCIZHSBBBSRKEE-UHFFFAOYSA-N
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Description

tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Biochemical Analysis

Biochemical Properties

tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical assays .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, it can impact the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or reducing disease symptoms. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Identifying the optimal dosage is crucial for maximizing the compound’s benefits while minimizing its risks .

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Understanding these pathways is essential for predicting the compound’s effects on cellular metabolism and identifying potential metabolic targets for therapeutic intervention .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments, affecting its overall efficacy. Additionally, the compound’s distribution within tissues can determine its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of This compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall efficacy. Understanding the factors that govern its subcellular localization is crucial for optimizing its use in biochemical research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-13(2,3)18-12(17)15-7-8-4-5-10-9(6-8)11(14)16-19-10/h4-6H,7H2,1-3H3,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIZHSBBBSRKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634923
Record name tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368426-88-4
Record name Carbamic acid, [(3-amino-1,2-benzisoxazol-5-yl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368426-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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